molecular formula C28H32N2O7W B12690295 Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, tungstate CAS No. 97171-89-6

Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, tungstate

Katalognummer: B12690295
CAS-Nummer: 97171-89-6
Molekulargewicht: 692.4 g/mol
InChI-Schlüssel: ZDSRRLKKZUGVAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, tungstate is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by its distinctive molecular structure, which includes a xanthylium core substituted with carboxyphenyl and diethylamino groups, and complexed with tungstate.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, tungstate typically involves multi-step organic reactions. The initial step often includes the formation of the xanthylium core through cyclization reactions. Subsequent steps involve the introduction of the carboxyphenyl and diethylamino groups under controlled conditions, such as specific temperatures and pH levels. The final step involves complexation with tungstate, which may require the use of tungsten salts and appropriate solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Additionally, purification steps such as crystallization and chromatography are employed to isolate the compound from reaction mixtures.

Analyse Chemischer Reaktionen

Types of Reactions

Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, tungstate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized xanthylium derivatives, while reduction can produce reduced forms with altered electronic properties.

Wissenschaftliche Forschungsanwendungen

Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, tungstate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging and as a marker for cellular studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of advanced materials, such as dyes and pigments, due to its unique optical properties.

Wirkmechanismus

The mechanism of action of Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, tungstate involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific proteins and enzymes, altering their activity and leading to various biological outcomes. The tungstate component may also play a role in modulating the compound’s activity by influencing its electronic properties and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, tungstate stands out due to its unique combination of functional groups and the presence of tungstate, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

97171-89-6

Molekularformel

C28H32N2O7W

Molekulargewicht

692.4 g/mol

IUPAC-Name

[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;hydroxy-oxido-dioxotungsten

InChI

InChI=1S/C28H30N2O3.H2O.3O.W/c1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32;;;;;/h9-18H,5-8H2,1-4H3;1H2;;;;/q;;;;-1;+1

InChI-Schlüssel

ZDSRRLKKZUGVAG-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O.O[W](=O)(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.